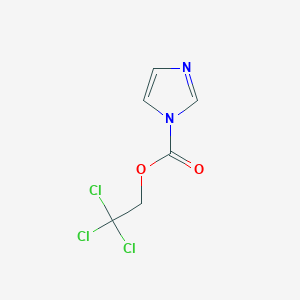

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trichloroethyl imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPFFJOICMDOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513679 | |

| Record name | 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70737-50-7 | |

| Record name | 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate, a key intermediate in various synthetic applications. The document elucidates the underlying chemical principles, provides a detailed, field-tested synthesis protocol, and addresses critical safety and purification considerations. The synthesis is predicated on the N-acylation of imidazole with 2,2,2-trichloroethyl chloroformate. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely execute this synthesis.

Introduction and Strategic Overview

This compound serves as a valuable reagent in organic synthesis, primarily as a stable and reactive acylating agent. The 2,2,2-trichloroethoxycarbonyl (Troc) group is a well-established protecting group for amines, and its installation on the imidazole ring renders the molecule an effective agent for the introduction of the Troc moiety onto other nucleophiles. The synthesis of this compound is conceptually straightforward, involving the reaction of imidazole with 2,2,2-trichloroethyl chloroformate.

From a strategic standpoint, the choice of reagents is dictated by the desired transformation. Imidazole, a readily available and inexpensive starting material, possesses a nucleophilic nitrogen that readily attacks the electrophilic carbonyl carbon of the chloroformate. 2,2,2-Trichloroethyl chloroformate is a preferred reagent for this purpose due to the stability of the resulting carbamate and the specific conditions under which the Troc group can be cleaved, offering a degree of orthogonality in more complex synthetic routes.

This guide will provide a detailed protocol for this reaction, including reagent specifications, reaction conditions, and a comprehensive work-up and purification procedure. Furthermore, we will delve into the mechanistic underpinnings of the reaction and provide essential safety protocols for handling the hazardous materials involved.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,2,2-trichloroethyl chloroformate. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the desired product. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of N-acylation of imidazoles. Researchers should perform their own optimization as needed.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Notes |

| Imidazole | 288-32-4 | 68.08 | 1.0 | Ensure it is dry. |

| 2,2,2-Trichloroethyl chloroformate | 17341-93-4 | 211.85 | 1.1 | Handle in a fume hood with appropriate PPE. |

| Triethylamine | 121-44-8 | 101.19 | 1.2 | Freshly distilled is recommended. |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | As solvent. |

| Saturated aqueous sodium bicarbonate | N/A | N/A | - | For work-up. |

| Brine | N/A | N/A | - | For work-up. |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - | For drying. |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq.).

-

Dissolution: Dissolve the imidazole in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the imidazole and allow for efficient stirring.

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Chloroformate: Slowly add 2,2,2-trichloroethyl chloroformate (1.1 eq.) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling Precautions

2,2,2-Trichloroethyl chloroformate is a toxic and corrosive substance. [1][2][3][4] It should be handled with extreme care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]

-

Inhalation: Avoid inhaling vapors.[1] In case of inhalation, move to fresh air immediately and seek medical attention.

-

Skin and Eye Contact: Avoid contact with skin and eyes.[1][4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and dispose of it as hazardous waste.[1][4]

Imidazole and Triethylamine are irritants and should be handled with care. Dichloromethane is a volatile solvent and a suspected carcinogen; handle it in a fume hood.

Characterization and Purity Assessment

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The characteristic signals for the imidazole ring protons and the methylene protons of the trichloroethyl group should be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretching frequency characteristic of a carbamate.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

-

Thin-Layer Chromatography (TLC): TLC is useful for monitoring the reaction progress and assessing the purity of the final product.

Conclusion

The synthesis of this compound is a robust and reproducible procedure when performed with the appropriate precautions. This guide provides a comprehensive framework for its successful synthesis, from the underlying mechanistic principles to a detailed experimental protocol. By adhering to the guidelines outlined herein, researchers can confidently prepare this valuable synthetic intermediate for their research and development endeavors.

References

-

2,2,2-TRICHLOROETHYL CHLOROFORMATE Extra pure MSDS | CAS 17341-93-4 MSDS - Loba Chemie. (2019-02-22). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]

- 3. Microwave-assisted one-pot synthesis and anti-biofilm activity of 2-amino-1H-imidazole/triazole conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scientificupdate.com [scientificupdate.com]

An In-depth Technical Guide to 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate

Introduction: A Molecule of Dual Functionality

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate, also known as 1-(2,2,2-trichloroethoxycarbonyl)imidazole, is a heterocyclic organic compound that holds significant potential in synthetic chemistry. Its structure is characterized by an imidazole ring where the nitrogen at position 1 is substituted with a 2,2,2-trichloroethoxycarbonyl (Troc) group. This unique combination imparts a dual functionality to the molecule. On one hand, it serves as a protected form of imidazole, with the Troc group masking the nucleophilicity of the imidazole nitrogen. On the other hand, it functions as a potent acylating agent, a characteristic feature of N-acyl imidazoles which are known to be more reactive towards nucleophiles than typical amides.[1]

The Troc group itself is a valuable protecting group in organic synthesis, particularly for amines and alcohols.[2][3] Its stability under a range of conditions, coupled with its selective removal through reductive cleavage, makes it an orthogonal protecting group to many others like Boc (acid-labile) and Fmoc (base-labile).[2] This guide will provide a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Core Chemical and Physical Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be derived from its structure and available data from chemical suppliers.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1-(2,2,2-Trichloroethoxycarbonyl)imidazole | [4] |

| CAS Number | 70737-50-7 | [4] |

| Molecular Formula | C₆H₅Cl₃N₂O₂ | [4] |

| Molecular Weight | 243.48 g/mol | [4] |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not available in cited literature | - |

| Boiling Point | Not available in cited literature | - |

| Solubility | Expected to be soluble in a range of organic solvents like dichloromethane, THF, and acetonitrile. | Inferred |

Synthesis and Mechanistic Considerations

The most direct and common method for the synthesis of this compound is the acylation of imidazole with 2,2,2-trichloroethyl chloroformate (Troc-Cl). This reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the electrophilic carbonyl carbon of the chloroformate.

Synthetic Pathway

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the N-acylation of imidazoles.

Materials:

-

Imidazole

-

2,2,2-Trichloroethyl chloroformate (Troc-Cl)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the hydrochloric acid byproduct.

-

Acylation: Slowly add 2,2,2-trichloroethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to prevent a rapid exotherm.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Synthetic Applications

Acyl Transfer Reactions

N-acyl imidazoles, such as the title compound, are significantly more reactive towards nucleophiles than their corresponding amides or esters.[1] This heightened reactivity stems from the electronic nature of the imidazole ring, which acts as a good leaving group. This property makes this compound a valuable reagent for the transfer of the Troc group to other nucleophiles, such as alcohols and amines, under mild conditions.

The Troc Protecting Group: Stability and Cleavage

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a robust protecting group for amines and alcohols, exhibiting stability towards both strongly acidic and hydrolytic conditions.[3] This stability profile allows for its use in complex multi-step syntheses where other protecting groups might be labile.

The key feature of the Troc group is its unique deprotection mechanism via a reductive β-elimination.[2] This is most commonly achieved using zinc dust in the presence of a proton source like acetic acid or water.[2][3]

Mechanism of Troc Group Cleavage

Caption: Reductive cleavage of the Troc group from imidazole.

Detailed Deprotection Protocol

Materials:

-

This compound

-

Zinc dust (activated)

-

Acetic acid (AcOH) or Tetrahydrofuran/Water (THF/H₂O) mixture

-

Methanol (MeOH) or other suitable solvent

-

Celite®

Procedure:

-

Reaction Setup: Dissolve the Troc-protected imidazole (1.0 equivalent) in a suitable solvent such as methanol or a THF/water mixture.

-

Addition of Zinc: Add an excess of activated zinc dust (e.g., 5-10 equivalents) to the solution.

-

Acidification: Slowly add acetic acid (if used as the proton source) to the stirred suspension. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until all the starting material is consumed.

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc and zinc salts. Wash the filter cake with the reaction solvent.

-

Work-up: Concentrate the filtrate under reduced pressure. If necessary, perform an aqueous work-up by partitioning the residue between an organic solvent and a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize any remaining acid.

-

Isolation and Purification: Dry the organic layer, concentrate it, and purify the resulting imidazole product by standard methods if required.

Safety and Handling

Given the lack of a specific safety data sheet for this compound, a cautious approach based on its constituent parts and related compounds is necessary.

-

Imidazole: Imidazole is harmful if swallowed, causes severe skin burns and eye damage, and may damage an unborn child.[3]

-

2,2,2-Trichloroethyl chloroformate (Troc-Cl): This is a corrosive and lachrymatory substance that should be handled with extreme care in a well-ventilated fume hood.

-

N-Acyl Imidazoles: These compounds can be moisture-sensitive and act as irritants.

Recommended Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry place, away from moisture and incompatible materials.

Conclusion

This compound is a versatile chemical intermediate that combines the reactivity of an N-acyl imidazole with the utility of the Troc protecting group. Its ability to act as a Troc-transfer agent and the stability of the Troc group to a variety of reaction conditions make it a valuable tool in organic synthesis. The straightforward synthesis and the specific, mild deprotection conditions for the Troc group further enhance its applicability. Researchers in drug development and synthetic chemistry can leverage these properties for the efficient construction of complex molecular architectures. As with all chemical reagents, a thorough understanding of its reactivity and adherence to strict safety protocols are paramount for its successful and safe implementation in the laboratory.

References

- CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents.

-

Troc Protecting Group: Troc Protection & Deprotection Mechanism – Total Synthesis. Available at: [Link]

-

1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. Available at: [Link]

-

Troc Protecting Group | Chem-Station Int. Ed. Available at: [Link]

- Caprioli, F. (2014). Enantioselective auto- and cross catalytic reactions. University of Groningen.

-

Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. Organic Letters. Available at: [Link]

-

Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC. Available at: [Link]

-

Preparation of Substituted Benzimidazoles and Imidazopyridines Using 2,2,2-Trichloroethyl Imidates - Organic Chemistry Portal. Available at: [Link]

-

N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations - ChemRxiv. Available at: [Link]

-

A Selective Method for Cleavage of N-Troc-Protected Hydrazines and Amines under Mild Conditions Using Mischmetal and TMSCl - ResearchGate. Available at: [Link]

-

Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group - NCBI. Available at: [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive framework for elucidating the mechanism of action of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate, a molecule situated at the intersection of imidazole's vast therapeutic potential and the strategic advantages of carbamate prodrug design. In the absence of direct literature on this specific entity, this document, grounded in established biochemical and pharmacological principles, posits a primary hypothesis of its function as a prodrug. We will explore the probable metabolic activation pathways and the subsequent biological effects of its active metabolites. Detailed, field-proven experimental protocols are provided to systematically validate this hypothesis, identify the active molecular species, and characterize their interactions with biological targets. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and structurally related compounds, fostering a methodical and scientifically rigorous approach to drug discovery and development.

Introduction: The Therapeutic Promise of Imidazole Scaffolds and the Rationale for a Prodrug Approach

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a broad spectrum of activities, including antifungal, anticancer, antiprotozoal, and antibacterial effects.[1][2] The versatility of the imidazole nucleus lies in its unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules, thereby modulating their function.[3] Imidazole-containing drugs are known to target a diverse array of proteins, including enzymes and receptors, leading to a wide range of pharmacological responses.[3][4]

However, the direct application of certain imidazole-containing active pharmaceutical ingredients (APIs) can be hampered by suboptimal pharmacokinetic properties, such as poor solubility, limited permeability, or rapid metabolism. The strategic implementation of a prodrug approach, wherein a biologically inert derivative is designed to undergo in vivo transformation to release the active drug, offers a proven solution to these challenges.[5] Carbamates, in particular, are frequently employed as promoieties in prodrug design due to their tunable stability and susceptibility to enzymatic cleavage.[5]

This guide focuses on this compound, a molecule that synergistically combines the therapeutic potential of the imidazole core with a carbamate linkage to a 2,2,2-trichloroethyl moiety. The latter is a well-recognized protecting group in organic synthesis, and its cleavage under physiological conditions suggests a potential role as a trigger for drug release.[6]

A Postulated Mechanism of Action: A Prodrug-Centric Hypothesis

Based on the constituent chemical moieties of this compound, we propose a primary mechanism of action centered on its role as a prodrug. This hypothesis is predicated on the enzymatic or chemical cleavage of the carbamate bond, leading to the release of the active pharmacological agent(s).

Metabolic Activation: The Gateway to Bioactivity

The initial and critical step in the proposed mechanism is the biotransformation of the parent compound. We hypothesize two primary pathways for the cleavage of the carbamate linkage:

-

Esterase-Mediated Hydrolysis: Carboxylesterases are a ubiquitous class of enzymes capable of hydrolyzing ester and carbamate bonds.[7][8][9] These enzymes are abundant in the liver, plasma, and other tissues, providing a likely avenue for the systemic release of the active components.

-

Cytochrome P450-Mediated Oxidation: The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including carbamates.[10][11][12][13] CYP-mediated oxidation can lead to the destabilization and subsequent cleavage of the carbamate bond.

Upon cleavage, the parent molecule is expected to decompose into imidazole, carbon dioxide, and 2,2,2-trichloroethanol. The released imidazole is postulated to be the primary bioactive metabolite.

Caption: Proposed metabolic activation of this compound.

The Pharmacological Action of the Imidazole Metabolite

The released imidazole moiety is hypothesized to be the primary effector of the molecule's biological activity. The specific therapeutic effect will be contingent on the biological context and the concentration of the released imidazole. Potential mechanisms of action include:

-

Antifungal Activity: Imidazole-based antifungal agents, such as clotrimazole and miconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[14][15][16][17] The released imidazole could exert a similar fungistatic or fungicidal effect.

-

Anticancer Activity: Imidazole derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the inhibition of protein kinases involved in cancer cell signaling pathways.[18][19][20][21]

-

Antiprotozoal Activity: Several imidazole-containing compounds are effective against protozoal infections.[3][22][23] Their mechanisms can involve the disruption of vital metabolic pathways or interference with nucleic acid synthesis in the parasite.

Experimental Validation: A Step-by-Step Methodological Guide

To rigorously test our central hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, providing a clear and logical path to elucidating the mechanism of action.

Synthesis and Characterization

A prerequisite for any biological study is the unambiguous synthesis and characterization of the target compound, this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1H-imidazole in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Deprotonation: Cool the solution to 0 °C and add an appropriate base (e.g., triethylamine or sodium hydride) to deprotonate the imidazole.

-

Carbamoylation: Slowly add 2,2,2-trichloroethyl chloroformate to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

In Vitro Metabolic Stability and Metabolite Identification

This series of experiments is designed to confirm the prodrug nature of the compound and identify the resulting metabolites.

Experimental Protocol: Metabolic Stability Assay

-

Incubation: Incubate this compound at a final concentration of 1 µM with liver microsomes (human, rat, or mouse) or S9 fractions, fortified with the appropriate cofactors (NADPH for CYP-mediated metabolism and UDPGA for UGT-mediated metabolism).

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Data Interpretation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Experimental Protocol: Metabolite Identification

-

Scaled-up Incubation: Perform a larger-scale incubation of the compound with liver microsomes or S9 fractions for a prolonged period (e.g., 60-120 minutes).

-

LC-MS/MS Analysis: Analyze the incubates using high-resolution LC-MS/MS to detect and identify potential metabolites.

-

Metabolite Confirmation: Confirm the identity of the detected metabolites by comparing their retention times and fragmentation patterns with those of authentic standards (i.e., imidazole and 2,2,2-trichloroethanol).

Caption: Workflow for validating the prodrug hypothesis.

Elucidation of Biological Activity

Once the active metabolite (hypothesized to be imidazole) is confirmed, its biological activity can be assessed in relevant in vitro models.

Experimental Protocol: Antifungal Susceptibility Testing

-

Organism: Use a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Methodology: Employ a standardized broth microdilution method (e.g., CLSI M27 for yeasts and M38 for filamentous fungi) to determine the minimum inhibitory concentration (MIC) of both the parent compound and imidazole.

-

Data Analysis: Compare the MIC values to determine if the metabolic product is more potent than the parent compound.

Experimental Protocol: Anticancer Cell Viability Assay

-

Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types.

-

Treatment: Treat the cells with increasing concentrations of the parent compound and imidazole for a defined period (e.g., 72 hours).

-

Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound and compare their potencies.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experiments.

| Parameter | This compound | Imidazole (Metabolite) |

| In Vitro Half-life (t₁/₂) (min) | [Insert Value] | N/A |

| Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) | [Insert Value] | N/A |

| Antifungal MIC (µg/mL) | ||

| Candida albicans | [Insert Value] | [Insert Value] |

| Aspergillus fumigatus | [Insert Value] | [Insert Value] |

| Anticancer IC₅₀ (µM) | ||

| Cancer Cell Line A | [Insert Value] | [Insert Value] |

| Cancer Cell Line B | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

This technical guide has outlined a robust, hypothesis-driven approach to elucidating the mechanism of action of this compound. By systematically investigating its metabolic fate and the biological activity of its metabolites, researchers can build a comprehensive understanding of its therapeutic potential. The proposed experimental framework, grounded in established scientific principles, provides a clear roadmap for future investigations. Successful validation of the prodrug hypothesis would pave the way for further preclinical development, including in vivo efficacy and pharmacokinetic studies, ultimately contributing to the advancement of novel imidazole-based therapeutics.

References

-

The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. (2025). Journal of the American Chemical Society. [Link]

-

Studies on the enzymatic hydrolysis of amino acid carbamates. (n.d.). PubMed. [Link]

-

Imidazole antifungals. (2020). Altmeyers Encyclopedia. [Link]

-

Cytochrome P450 Catalytic Cycle. (2020). YouTube. [Link]

-

Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems. (n.d.). PubMed. [Link]

-

Discovery of carbamate degrading enzymes by functional metagenomics. (n.d.). PubMed Central. [Link]

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PubMed Central. [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. [Link]

-

Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Linker. [Link]

-

Mechanism of imidazole inhibition of a GH1 β‐glucosidase. (n.d.). PubMed Central. [Link]

-

Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. (2024). PubMed Central. [Link]

-

Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. (2022). PubMed Central. [Link]

-

Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). DergiPark. [Link]

-

Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. (n.d.). ACS Publications. [Link]

-

Mechanism of base-induced hydrolysis of carbamates 2–5. (n.d.). ResearchGate. [Link]

-

Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2014). RSC Publishing. [Link]

-

Antimicrobial activity of imidazoles. (n.d.). ResearchGate. [Link]

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). MDPI. [Link]

-

Mechanisms of action of the antimycotic imidazoles. (n.d.). PubMed. [Link]

-

Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. (n.d.). PubMed. [Link]

-

Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides. (n.d.). PubMed. [Link]

-

A Mild Deprotection of Trichloroethyl Carbamates Using Indium Metal. (2025). ResearchGate. [Link]

-

Small-Volume Bioassay for Quantification of the Esterase Inhibiting Potency of Mixtures of Organophosphate and Carbamate Insecticides in Rainwater: Development and Optimization. (n.d.). Oxford Academic. [Link]

-

Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). CABI Digital Library. [Link]

-

Full article: Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA. (n.d.). Taylor & Francis Online. [Link]

-

Imidazole. (n.d.). Wikipedia. [Link]

-

Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis. (n.d.). PubMed. [Link]

-

Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. (n.d.). ResearchGate. [Link]

-

Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). Semantic Scholar. [Link]

-

Target Prediction of Imidazole Derivatives as Anti-Microbial. (n.d.). ResearchGate. [Link]

-

A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (2022). Organic Letters. [Link]

-

Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insect. (n.d.). Semantic Scholar. [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). ResearchGate. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. altmeyers.org [altmeyers.org]

- 15. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]

- 16. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijsrtjournal.com [ijsrtjournal.com]

- 20. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 21. ijsrtjournal.com [ijsrtjournal.com]

- 22. Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

A Technical Guide to the 2,2,2-Trichloroethoxycarbonyl (Troc) Group: Leveraging 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate as a Stable and Efficient Precursor

Introduction: The Imperative of Controlled Reactivity in Complex Synthesis

In the intricate landscape of pharmaceutical development and complex molecule synthesis, controlling the reactivity of functional groups is paramount. Unwanted side reactions can drastically reduce yields, complicate purification processes, and ultimately render a synthetic route unviable. Protecting groups are temporary modifications of a functional group, designed to mask its inherent reactivity while other chemical transformations are carried out elsewhere in the molecule.[1][2] The ideal protecting group strategy involves easy, high-yielding installation, stability across a range of reaction conditions, and selective, high-yielding removal under conditions that do not affect other parts of the molecule.[3][4]

Among the most common functionalities requiring protection is the amine group, whose nucleophilicity and basicity make it highly reactive.[2] While numerous amine protecting groups exist, the 2,2,2-trichloroethoxycarbonyl (Troc) group stands out for its unique deprotection pathway, which confers exceptional orthogonality, a crucial attribute for multi-step synthetic strategies.[5][6] This guide provides an in-depth examination of the Troc group, with a focus on the use of 2,2,2-trichloroethyl 1H-imidazole-1-carboxylate as a safe and efficient precursor for its installation.

The Troc Protecting Group: An Overview

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a carbamate-based protecting group used for amines, and less commonly, for alcohols and phenols.[3][7] Its defining characteristic is its remarkable stability under conditions that cleave many other common protecting groups. The Troc group is resistant to strong acids, hydrolytic conditions, and various nucleophiles, making it a robust shield for the amine functionality.[7]

The true value of the Troc group lies in its unique cleavage mechanism. Unlike acid-labile groups (e.g., Boc) or base-labile groups (e.g., Fmoc), the Troc group is removed under mild reductive conditions, typically with zinc dust in the presence of an acid like acetic acid.[7][8] This distinct removal strategy makes the Troc group "orthogonal" to many other protecting groups, allowing for precise, sequential deprotection in the synthesis of complex molecules such as glycopeptides and other natural products.[5][9]

Precursors for Troc Installation: A Safer, More Stable Alternative

The traditional reagent for introducing the Troc group is 2,2,2-trichloroethyl chloroformate (Troc-Cl).[7][10] While effective, Troc-Cl is a highly reactive, corrosive, and moisture-sensitive liquid, posing significant handling challenges.[10][11]

A superior alternative is This compound . This reagent functions as a stabilized, solid precursor for the Troc group. In this molecule, the highly reactive chloroformate is replaced by an N-acyl imidazole. This structure is analogous to the well-known peptide coupling reagent carbonyldiimidazole (CDI). The imidazole ring is an excellent leaving group, so the reagent remains highly effective at acylating amines to form the Troc carbamate. However, it is significantly more stable, less hazardous, and easier to handle than its chloroformate counterpart, making it a preferred choice in modern synthetic labs.

Mechanism of Protection: Nucleophilic Acyl Substitution

The installation of the Troc group onto a primary or secondary amine is a straightforward nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate which subsequently collapses, expelling the stable imidazole anion as a leaving group and forming the protected Troc-amine. The reaction is typically driven to completion by the use of a base to neutralize the protonated amine or any acid generated.

Caption: Mechanism of Troc protection using an imidazole-based precursor.

Experimental Protocol: Protection of an Amine

This protocol provides a general methodology for the protection of an amine using a Troc precursor. The choice between aqueous and anhydrous conditions depends on the solubility and stability of the substrate.

Caption: General experimental workflow for Troc protection of amines.

Methodology:

-

Preparation: Dissolve the amine substrate (1.0 equiv.) in a suitable solvent (e.g., THF or CH₂Cl₂ for anhydrous conditions, or a water/dioxane mixture for aqueous conditions) in a round-bottom flask equipped with a magnetic stirrer.[12]

-

Basification: Add a suitable base. For anhydrous conditions, use pyridine or triethylamine (1.5-2.0 equiv.). For aqueous conditions, use sodium bicarbonate (NaHCO₃, 3.0 equiv.).[5] Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of this compound (1.2-1.5 equiv.) to the stirred mixture.[5]

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).[5]

-

Workup:

-

For anhydrous reactions, dilute with the reaction solvent and wash sequentially with water, dilute HCl (e.g., 1M HCl) to remove the base, and brine.

-

For aqueous reactions, neutralize the mixture with 1.0 M HCl, then extract the product with an organic solvent (e.g., ethyl acetate).[5]

-

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure Troc-protected amine.

Mechanism of Deprotection: Reductive β-Elimination

The cleavage of the Troc group proceeds through a unique reductive β-elimination pathway, which is the cornerstone of its orthogonality.[12] The reaction is initiated by a single electron transfer from a reducing agent, typically zinc metal, to one of the chlorine atoms on the trichloroethyl group. This generates a radical anion, which rapidly eliminates a chloride ion. A second electron transfer results in a di-chloro-substituted carbanion. This unstable intermediate undergoes a rapid β-elimination: the free electron pair forms a carbon-carbon double bond, cleaving the C-O bond and releasing the carbamate anion, which swiftly decarboxylates to yield the free amine, carbon dioxide, and 1,1-dichloroethylene.[7][12]

Caption: Reductive cleavage mechanism for Troc deprotection.

Experimental Protocol: Deprotection of a Troc-Amine

This protocol describes the standard method for Troc group removal using zinc and acetic acid. For substrates sensitive to acid, alternative neutral methods have been developed.[13]

Caption: General experimental workflow for reductive Troc deprotection.

Methodology:

-

Preparation: Dissolve the Troc-protected amine (1.0 equiv.) in a suitable solvent. A common choice is glacial acetic acid or a mixture of THF and water.[5][7][12]

-

Zinc Addition: To the vigorously stirred solution, add activated zinc dust (5-10 equiv.) portion-wise at room temperature. The reaction can be exothermic.

-

Reaction: Continue stirring at room temperature. The reaction progress can be monitored by TLC or LC-MS until all the starting material has been consumed.

-

Filtration: Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate or methanol and filter through a pad of Celite® to remove the excess zinc and zinc salts. Wash the filter cake thoroughly with the same solvent.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Workup: If acetic acid was used as the solvent, the residue is typically dissolved in an appropriate solvent and basified with a saturated aqueous solution of NaHCO₃ or dilute NaOH to deprotonate the amine salt. The free amine is then extracted into an organic solvent (e.g., CH₂Cl₂, ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected amine, which can be further purified if necessary.

Orthogonality and Comparative Analysis

The strategic power of the Troc group is most evident when compared to other widely used amine protecting groups. Its unique cleavage condition allows for selective deprotection without disturbing acid-labile, base-labile, or hydrogenolysis-labile groups.[5][12] This orthogonality is critical in the synthesis of complex molecules requiring multiple, distinct protection strategies.[14]

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Stability Profile |

| Trichloroethoxycarbonyl | Troc | Troc-Cl or Troc-Im | Reductive (Zn/AcOH) [7] | Stable to strong acid and base |

| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (TFA)[15] | Stable to base and hydrogenolysis |

| Benzyloxycarbonyl | Cbz (Z) | Cbz-Cl | Hydrogenolysis (H₂, Pd/C)[15] | Stable to mild acid and base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Base (Piperidine)[15] | Stable to acid and hydrogenolysis |

Conclusion

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a powerful and reliable tool for the protection of amines in modern organic synthesis. Its robustness to a wide range of chemical environments, combined with its unique and mild reductive cleavage pathway, provides an exceptional level of orthogonality that is indispensable for complex synthetic endeavors. The use of This compound as a precursor mitigates the handling and safety issues associated with the traditional Troc-Cl reagent, offering a stable, efficient, and user-friendly method for Troc installation. For researchers, scientists, and drug development professionals, mastering the application of the Troc group via this advanced precursor is a significant step towards designing more efficient, selective, and successful synthetic routes.

References

-

Chem-Station Int. Ed. (2019). Troc Protecting Group. [Link]

-

Total Synthesis. (n.d.). Troc Protecting Group: Troc Protection & Deprotection Mechanism. [Link]

-

National Center for Biotechnology Information. (2021). Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

- Barrett, A. G. M., & Bouloc, N. (2001). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. The Journal of Organic Chemistry, 66(8), 2972–2974.

- Vellemäe, E., Lebedev, O., Sillard, R., & Mäeorg, U. (2006). New deprotection method of the 2,2,2-trichloroethoxycarbonyl (Troc) group with (Bu3Sn)2. Tetrahedron Letters, 47(48), 8567-8569.

-

Caprioli, F. (2014). Enantioselective auto- and cross catalytic reactions. University of Groningen. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

-

Taylor & Francis Online. (2024). Synthesis of N-(1-((1H-perimidin-2-yl)amino). [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. [Link]

-

MDPI. (2024). Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. [Link]

-

Wikipedia. (n.d.). 2,2,2-Trichloroethoxycarbonyl chloride. [Link]

-

ResearchGate. (2020). Recent Advances in the Protection of Amine Functionality: A Review. [Link]

-

IUPAC. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloro-1-AUX/PG-1H-imidazole that is the imidazole.... [Link]

-

SpringerLink. (1967). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. [Link]

- Google Patents. (n.d.).

-

University of Bristol. (n.d.). Protecting Groups. [Link]

-

National Center for Biotechnology Information. (n.d.). Prodrugs for Amines. [Link]

- Google Patents. (n.d.). Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

- Kocienski, P. J. (2005). Protecting Groups. (Chapter 1.2). Thieme.

-

ACS Publications. (n.d.). Amino Acid-Protecting Groups. [Link]

-

National Center for Biotechnology Information. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds. [Link]

-

De Gruyter. (1998). Selective Conversion of N-Trichloroethoxycarbonyl (Troc) Groups into N-Acetyl Groups. [Link]

-

National Center for Biotechnology Information. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. people.uniurb.it [people.uniurb.it]

- 7. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. 2,2,2-Trichloroethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 11. IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate - Google Patents [patents.google.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

A Predictive Spectroscopic Guide to 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate

Introduction

Welcome to an in-depth technical guide on the predicted spectroscopic characteristics of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectral properties of this molecule. In the absence of publicly available experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral data. This predictive analysis is grounded in the well-documented spectroscopic behavior of the constituent functional groups: the imidazole ring, the 2,2,2-trichloroethyl group, and the carbamate linkage.

This guide is structured to provide not just the predicted data, but also the scientific rationale behind these predictions, ensuring a robust and trustworthy theoretical framework for the spectroscopic identification of this compound.

Molecular Structure and Key Features

This compound (C₆H₅Cl₃N₂O₂) has a molecular weight of approximately 243.48 g/mol . Its structure consists of a central imidazole ring, with a 2,2,2-trichloroethyl carboxylate group attached to one of the nitrogen atoms. This unique combination of a heterocyclic aromatic ring and a highly electronegative alkyl group dictates its chemical and spectroscopic behavior.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, with distinct signals for the protons of the imidazole ring and the methylene protons of the trichloroethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and trichloromethyl groups.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | Singlet | 1H | H-2 (imidazole) | The proton at the C-2 position of the imidazole ring is expected to be the most deshielded due to the proximity of two nitrogen atoms. |

| ~7.5 | Singlet | 1H | H-4 (imidazole) | Deshielded due to the aromatic nature of the imidazole ring. |

| ~7.1 | Singlet | 1H | H-5 (imidazole) | Similar to H-4, this proton is on the aromatic imidazole ring. |

| ~5.0 | Singlet | 2H | -CH₂- | The methylene protons are significantly deshielded by the adjacent oxygen of the carbamate and the three chlorine atoms on the neighboring carbon. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C=O (carbamate) | The carbonyl carbon of the carbamate group is expected to have a chemical shift in this region. |

| ~137 | C-2 (imidazole) | The carbon atom situated between the two nitrogen atoms in the imidazole ring. |

| ~130 | C-4 (imidazole) | Aromatic carbon of the imidazole ring. |

| ~117 | C-5 (imidazole) | Aromatic carbon of the imidazole ring. |

| ~95 | -CCl₃ | The carbon atom bonded to three chlorine atoms will be significantly deshielded. |

| ~75 | -CH₂- | The methylene carbon is deshielded by the adjacent oxygen and the trichloromethyl group. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule. The most prominent peaks are expected to arise from the carbonyl group of the carbamate and the various bonds within the imidazole ring and the trichloroethyl group.

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3150 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations of the C-H bonds on the imidazole ring. |

| ~1750-1770 | Strong | C=O stretch (carbamate) | The carbonyl group of the carbamate will exhibit a strong absorption band in this region. |

| ~1500-1600 | Medium | C=N and C=C stretch (imidazole) | Aromatic ring stretching vibrations of the imidazole moiety. |

| ~1200-1300 | Strong | C-O stretch (carbamate) | Stretching vibration of the C-O bond in the carbamate linkage. |

| ~700-800 | Strong | C-Cl stretch | Characteristic stretching vibrations of the carbon-chlorine bonds. |

Predicted Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the chlorine atoms, which will result in characteristic isotopic patterns. The carbamate linkage and the imidazole ring are also likely to be key points of fragmentation.

Predicted Mass Spectrometry Fragmentation

| Predicted m/z | Ion | Rationale |

| 242/244/246 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for three chlorine atoms. |

| 175 | [M - CCl₃]⁺ | Loss of the trichloromethyl radical. |

| 68 | [C₃H₄N₂]⁺ | Imidazole cation radical, a common fragment from the cleavage of the N-C bond of the carbamate. |

| 41 | [C₂H₃N]⁺ | A further fragment from the imidazole ring. |

Below is a diagram illustrating the predicted fragmentation pathway.

Caption: Predicted major fragmentation pathway of this compound.

Experimental Protocols

While this guide presents predicted data, the following are generalized, step-by-step methodologies for acquiring experimental spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Record the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher.

-

Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Process the spectrum to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, based on the well-understood spectroscopic properties of its constituent functional groups, offers a valuable resource for the identification and characterization of this molecule. While experimental verification is the ultimate standard, this guide serves as a robust starting point for researchers and scientists in the field.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2024). Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Molbank. Retrieved from [Link]

An In-Depth Technical Guide on the Stability of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate under Acidic and Basic Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate, a molecule of significant interest in synthetic chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It delves into the underlying chemical principles governing the stability of this compound under both acidic and basic conditions, drawing upon established knowledge of N-acylimidazoles and the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group. This document offers a predictive stability profile, detailed mechanistic insights, and robust, field-proven protocols for the synthesis and systematic evaluation of the compound's stability, in line with regulatory expectations.

Introduction: Unveiling a Molecule of Interest

This compound integrates two key chemical functionalities: the highly reactive N-acylimidazole system and the Troc protecting group. N-acylimidazoles are renowned as activated carbonyl species, pivotal in acylation reactions, while the Troc group is a well-established protective moiety for amines and alcohols, prized for its unique cleavage conditions. The juxtaposition of these two functionalities within a single molecule presents a unique stability profile that is critical to understand for its effective application in multi-step organic synthesis and for the development of novel therapeutic agents.

This guide provides a foundational understanding of the synthesis and reactivity of this compound, with a primary focus on its hydrolytic stability across a range of pH conditions.

Synthesis of this compound: A Protocol Grounded in Expertise

The synthesis of the title compound is predicated on the nucleophilic character of imidazole and the electrophilicity of 2,2,2-trichloroethyl chloroformate. The following protocol is a robust and efficient method for its preparation.

Experimental Protocol: Synthesis

Materials:

-

Imidazole

-

2,2,2-Trichloroethyl chloroformate

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (1.0 eq.) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Chloroformate Addition: Slowly add a solution of 2,2,2-trichloroethyl chloroformate (1.05 eq.) in anhydrous DCM to the stirred mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent premature hydrolysis of the highly reactive 2,2,2-trichloroethyl chloroformate.

-

Base: Triethylamine or pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Controlled Addition at 0 °C: The slow addition of the chloroformate at low temperature helps to control the exothermic reaction and minimize the formation of side products.

Predicted Stability Profile: A Synthesis of Known Principles

The stability of this compound is dictated by the interplay of the N-acylimidazole linkage and the trichloroethyl group.

Stability Under Acidic Conditions

The Troc group is known to be stable under strongly acidic conditions.[1] Similarly, N-acylimidazoles generally exhibit good stability in acidic media.[2] The primary degradation pathway under acidic conditions would be hydrolysis of the N-acyl bond. This reaction is typically slow because protonation of the imidazole ring reduces its ability to act as a leaving group.

dot

Caption: Predicted pathway for acidic hydrolysis.

Stability Under Basic Conditions

In contrast to its stability in acid, the N-acylimidazole linkage is highly susceptible to cleavage under basic conditions. The mechanism involves nucleophilic attack of a hydroxide ion at the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the imidazole anion, a good leaving group, to yield 2,2,2-trichloroethanol and carbon dioxide.

The electron-withdrawing nature of the 2,2,2-trichloroethyl group is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of basic hydrolysis compared to N-alkoxycarbonylimidazoles with less electron-withdrawing groups.

dot

Caption: Predicted pathway for basic hydrolysis.

Stability to Reductive Cleavage

A key feature of the Troc group is its lability under reductive conditions, typically using zinc dust in acetic acid.[1] This cleavage proceeds via a single electron reduction mechanism. It is important to note that these conditions are distinct from typical hydrolytic stability studies.

Quantitative Stability Assessment: A Protocol for Generating a pH-Rate Profile

To provide a comprehensive understanding of the stability of this compound, a pH-rate profile should be generated. This involves determining the hydrolysis rate constant at various pH values.

Experimental Protocol: pH-Rate Profile Determination

Materials:

-

This compound

-

Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector

-

pH meter

-

Constant temperature bath or incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup: For each pH to be tested, add a small aliquot of the stock solution to a known volume of the buffer solution pre-equilibrated at a constant temperature (e.g., 25 °C or 40 °C) to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the volume of acetonitrile is low (e.g., <1%) to minimize its effect on the reaction.

-

Time-Point Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the degradation by adding an equal volume of a suitable solvent (e.g., mobile phase) and/or acid/base to neutralize the sample.

-

HPLC Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products (imidazole, 2,2,2-trichloroethanol).

-

Data Analysis: Plot the concentration of the remaining this compound against time for each pH. Determine the observed rate constant (k_obs) from the slope of the natural logarithm of the concentration versus time plot, assuming pseudo-first-order kinetics.

-

pH-Rate Profile: Plot log(k_obs) versus pH to generate the pH-rate profile.

dot

Caption: Workflow for pH-rate profile determination.

Data Presentation: Predicted pH-Rate Profile

While specific quantitative data for this compound is not available in the literature, a hypothetical pH-rate profile can be predicted based on the known behavior of N-acylimidazoles.

| pH | Predicted Stability | Dominant Mechanism |

| < 4 | High | Specific acid-catalyzed hydrolysis (slow) |

| 4 - 6 | Moderate | Water-catalyzed hydrolysis |

| 7 - 9 | Low | Base-catalyzed hydrolysis |

| > 9 | Very Low | Specific base-catalyzed hydrolysis (rapid) |

Forced Degradation Studies: Probing the Limits of Stability

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.

Experimental Protocol: Forced Degradation

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 1-2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid sample at 80 °C for 48 hours.

-

Photolytic Degradation: Solution exposed to UV/Vis light as per ICH Q1B guidelines.

Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the samples to the specified conditions for the designated time.

-

At the end of the exposure, neutralize the acidic and basic samples.

-

Analyze all samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the degradation products.

Conclusion: A Framework for Understanding and Application

This technical guide has provided a comprehensive overview of the stability of this compound under acidic and basic conditions. Based on the well-established chemistry of N-acylimidazoles and the Troc protecting group, the molecule is predicted to be relatively stable under acidic conditions but highly susceptible to hydrolysis under basic conditions. The provided protocols for synthesis and stability testing offer a robust framework for researchers to prepare and characterize this compound. The insights and methodologies presented herein are intended to empower scientists in drug development and organic synthesis to effectively utilize and understand the properties of this versatile molecule.

References

- Zaramella, S., Strömberg, R., & Yeheskiely, E. (2002). Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry, 2002(15), 2454-2461.

-

Chem-Station. (2019). Troc Protecting Group. Retrieved from [Link]

Sources

The Troc Group: A Technical Guide to a Classic Protecting Group in Modern Synthesis

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. Among the arsenal of protective functionalities available to the synthetic chemist, the 2,2,2-trichloroethoxycarbonyl (Troc) group holds a distinguished position. Introduced by the legendary Robert Burns Woodward in the 1960s during his monumental total synthesis of Cephalosporin C, the Troc group has since proven its mettle as a robust and versatile shield for amines, alcohols, and thiols.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Troc protecting group, from its historical roots to its contemporary applications, backed by field-proven insights and detailed experimental protocols.

Genesis of a Workhorse: The Discovery of the Troc Group

The story of the Troc group is intrinsically linked to one of the landmark achievements in the history of organic synthesis. In their groundbreaking synthesis of Cephalosporin C, R.B. Woodward and his team required a protecting group for a crucial amine functionality that could be removed under conditions that would not compromise the delicate β-lactam ring and other sensitive functionalities within the molecule.[2] Their innovative solution was the 2,2,2-trichloroethoxycarbonyl group, which could be cleaved with zinc dust in acetic acid, a method gentle enough to preserve the integrity of the complex cephalosporin core.[3] This pioneering work not only enabled the successful synthesis of a vital antibiotic but also introduced a powerful new tool to the synthetic chemist's toolkit.

The Chemistry of the Troc Group: Protection and Stability

The Troc group is typically introduced by reacting the substrate (an amine, alcohol, or thiol) with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base.[3] The resulting Troc-protected compound is a carbamate, carbonate, or thiocarbonate, respectively.

Key Stability Characteristics:

The Troc group exhibits remarkable stability across a wide range of reaction conditions, a key factor in its enduring utility:

-

Acidic Conditions: It is stable to strongly acidic conditions that would cleave acid-labile groups like the tert-butoxycarbonyl (Boc) group.[4]

-

Basic Conditions: It is resistant to basic conditions used for the removal of base-labile protecting groups such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3]

-

Nucleophiles and Mild Reductants: The Troc group is generally inert to many nucleophiles and mild reducing agents.[4]

This robust stability profile makes the Troc group an excellent choice for complex synthetic sequences where orthogonality is paramount. Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of others, a critical consideration in the synthesis of intricate molecules like peptides, oligosaccharides, and natural products.[5][6]

The Art of Deprotection: Cleavage of the Troc Group

The selective and efficient removal of the Troc group is central to its utility. The primary and most widely used method for Troc deprotection is reductive cleavage.

Reductive Cleavage: The Classic Approach

The hallmark of Troc deprotection is its facile removal via a reductive β-elimination mechanism.[3] This is most commonly achieved using zinc dust.

Mechanism of Reductive Deprotection:

The reaction is initiated by a two-electron reduction of the trichloromethyl group by a metal, typically zinc. This leads to the formation of a zinc enolate intermediate, which then undergoes fragmentation through a β-elimination pathway. The resulting unstable carbamic acid (for amines) or carbonic acid monoester (for alcohols) rapidly decarboxylates to liberate the free amine or alcohol, along with carbon dioxide and 1,1-dichloroethene.[4]

Common Reductive Deprotection Systems:

| Reagent System | Solvent | Temperature | Typical Reaction Time | Yield (%) | Notes |

| Zn / Acetic Acid | Acetic Acid | Room Temp. | 1-4 h | 85-95 | The classic and most common method.[3] |

| Zn-Cu Couple / Acetic Acid | Acetic Acid | Room Temp. | 1-3 h | 90-98 | Often provides faster and cleaner reactions.[7] |

| Zn / Ammonium Chloride | Methanol | Reflux | 2-6 h | 80-90 | A milder, neutral alternative to acetic acid. |

| Cadmium (Cd) | DMF / Acetic Acid | Room Temp. | 1-2 h | 90-95 | Effective but cadmium is highly toxic.[7] |

| Electrolysis | Methanol / LiClO₄ | Room Temp. | 2-4 h | 85-95 | A clean method avoiding metal residues.[8] |

Non-Reductive Cleavage Methods